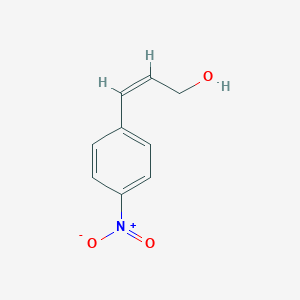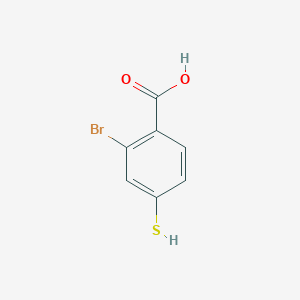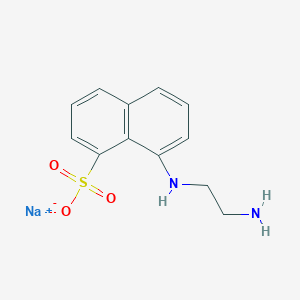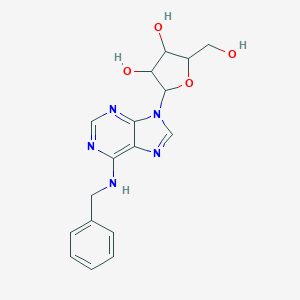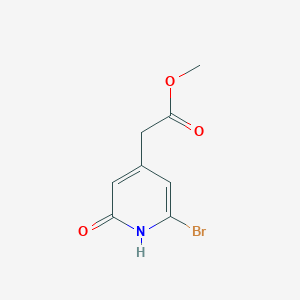
Methyl 2-(2-bromo-6-oxo-1H-pyridin-4-yl)acetate
Vue d'ensemble
Description
Methyl 2-(2-bromo-6-oxo-1H-pyridin-4-yl)acetate is a chemical compound that may be involved in various synthetic and analytical chemistry applications due to its unique structure. Its synthesis, molecular structure, chemical reactions, and properties are of interest in the field of organic chemistry, particularly for the development of new materials, pharmaceuticals, and chemical processes.
Synthesis Analysis
The synthesis of similar compounds often involves halogenated pyridines and acetate esters. For instance, the synthesis of pyridine derivatives can be achieved through the reaction of carbanions of lutidine with bromopyridine, followed by subsequent reactions to introduce acetate groups (Kodera et al., 1996). This method may provide insights into the synthesis of methyl 2-(2-bromo-6-oxo-1H-pyridin-4-yl)acetate by applying similar strategies.
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the chemical behavior of compounds. X-ray crystallography and spectroscopic methods (e.g., NMR, IR, MS) are typically employed to elucidate the structure of pyridine derivatives and related compounds. For example, Mao et al. (2015) used 1H and 13C NMR, IR, and MS spectroscopy along with X-ray crystallography to characterize the structure of a methoxyimino-pyridine derivative (Mao et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of methyl 2-(2-bromo-6-oxo-1H-pyridin-4-yl)acetate would be influenced by its functional groups, such as the acetate ester and bromopyridine moiety. These groups can undergo various chemical reactions, including nucleophilic substitution and oxidative coupling. Research on pyridine derivatives shows the potential for oxidative cross-coupling reactions to construct complex structures (Wu et al., 2017).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Efficient Large-Scale Synthesis : Research by Morgentin et al. (2009) describes an efficient methodology for synthesizing compounds with pyridin- and pyrimidin-yl acetate cores, providing a foundation for large-scale synthesis of such compounds, including "Methyl 2-(2-bromo-6-oxo-1H-pyridin-4-yl)acetate" derivatives. This methodology paves the way for potential rapid access to heterocyclic analogues, crucial for pharmaceuticals and agrochemicals development (Morgentin et al., 2009).
Novel Building Blocks : Another study by Prezent et al. (2016) introduces a new building block for constructing pyrazolo[4,3-c]pyridines, indicating the potential of "Methyl 2-(2-bromo-6-oxo-1H-pyridin-4-yl)acetate" derivatives in synthesizing novel heterocyclic compounds with possible applications in drug discovery and material science (Prezent et al., 2016).
Crystal Structure and Molecular Analysis
- Crystal Structure Characterization : Research conducted by Mao et al. (2015) on the crystal structure of related compounds provides insights into molecular interactions and packing, which is essential for understanding the material properties and reactivity of "Methyl 2-(2-bromo-6-oxo-1H-pyridin-4-yl)acetate" derivatives (Mao et al., 2015).
Potential Applications in Medicinal Chemistry
- Antimicrobial Activity : A study by Huang et al. (2017) on pyridyl–pyrazole-3-one derivatives, which share structural similarities with "Methyl 2-(2-bromo-6-oxo-1H-pyridin-4-yl)acetate," demonstrates the antimicrobial potential of such compounds. This suggests that derivatives of "Methyl 2-(2-bromo-6-oxo-1H-pyridin-4-yl)acetate" could be explored for antimicrobial properties (Huang et al., 2017).
Proton Transfer Studies
- Photoinduced Tautomerization : The study of 2-(1H-pyrazol-5-yl)pyridines by Vetokhina et al. (2012) showcases the interesting photochemical behavior of pyridine derivatives, suggesting potential applications of "Methyl 2-(2-bromo-6-oxo-1H-pyridin-4-yl)acetate" in developing photo-responsive materials (Vetokhina et al., 2012).
Mécanisme D'action
The mechanism of action of similar compounds often involves interactions with biological targets. For example, imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-(2-bromo-6-oxo-1H-pyridin-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-13-8(12)4-5-2-6(9)10-7(11)3-5/h2-3H,4H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VETKFZGYJCDCOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=O)NC(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405092 | |
| Record name | Methyl (6-bromo-2-oxo-1,2-dihydropyridin-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-bromo-6-oxo-1H-pyridin-4-yl)acetate | |
CAS RN |
141807-52-5 | |
| Record name | Methyl (6-bromo-2-oxo-1,2-dihydropyridin-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



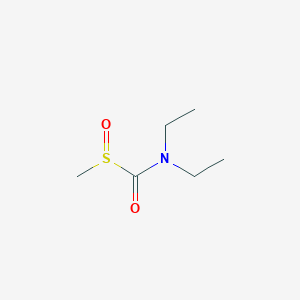
![4-[(2-Methyl-2-ethoxycarbonyl)propyl]phenyl Disulfide](/img/structure/B14988.png)
